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Compound of Interest

Compound Name: Caged ATP

Cat. No.: B1217765

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photolysis mechanism of caged ATP, a
critical tool for the precise spatiotemporal control of ATP-dependent processes in biological
systems. We delve into the core photochemical principles, quantitative release kinetics, and
detailed experimental protocols relevant to the application of this technology.

Introduction to Caged ATP

Caged compounds are synthetic molecules wherein a biologically active molecule, in this case,
Adenosine Triphosphate (ATP), is rendered temporarily inert by covalent attachment of a
photoremovable protecting group, colloquially known as a "caging group"”. This chemical
modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes.
[1] Upon illumination with light of a specific wavelength, typically in the near-UV range, the
caging group is cleaved, rapidly releasing free, biologically active ATP.[2] This "uncaging”
process allows for precise experimental control over the timing and location of ATP release,
enabling the study of fast cellular processes that are otherwise difficult to investigate.

The most widely used and well-characterized caging groups for ATP are based on the o-
nitrobenzyl moiety, such as the 1-(2-nitrophenyl)ethyl (NPE) group.[1] Other notable caging
groups include 4,5-dimethoxy-2-nitrobenzyl (DMB) and ruthenium-bipyridyl (Ru(bpy)z)
complexes, each offering distinct photochemical properties.
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The Photolysis Mechanism of o-Nitrobenzyl Caged
ATP

The photolysis of o-nitrobenzyl-caged compounds, including NPE-caged ATP, has been
studied in detail.[2] The process is initiated by the absorption of a photon, which excites the o-
nitrobenzyl group. This leads to an intramolecular hydrogen abstraction from the benzylic
carbon by one of the oxygen atoms of the nitro group, forming a transient aci-nitro
intermediate.[3] This intermediate is unstable and undergoes a series of non-photochemical
"dark" reactions to rearrange and ultimately cleave the bond linking the caging group to the
ATP molecule.[3] The final products of this reaction are free ATP, a proton, and a 2-
nitrosoacetophenone byproduct.[2]

The release of ATP is not instantaneous upon photon absorption but is limited by the decay
rate of the aci-nitro intermediate.[3] This decay is a pH-dependent process.[3]

Below is a diagram illustrating the photolysis pathway of NPE-caged ATP.
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Photolysis mechanism of NPE-caged ATP.

Quantitative Data on Caged ATP Photolysis
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The efficiency and speed of ATP release are critical parameters for the successful application
of caged ATP. These are quantified by the quantum yield of photolysis (®) and the rate
constant of release (k), respectively. The following table summarizes these properties for
commonly used caged ATP derivatives.

Release
o Molar
. Rate Excitation L
Caged ATP Caging Quantum Extinction
o ] Constant Wavelength o
Derivative Group Yield (®) Coefficient
(k) at pH 7, (A_max)
(€) at A_max
~22°C
1-(2- ~640
NPE-caged )
ATP nitrophenyl)et  0.63 220 s3] ~347 nm[2] M~icm~! at
hyl 347 nm
1-(4,5-
DMNPE- dimethoxy-2- Slower than ~5,000
_ 0.07 ~350 nm
caged ATP nitrophenyl)et NPE M-icm1
hyl
Ruthenium(ll)
Ru(bpy)2- o . . ~450 nm :
bis(bipyridine  Varies Varies o ] High
caged ATP ) (Visible light)

Note: Data for DMNPE and Ru(bpy)2-caged ATP are less consistently reported in the literature
compared to NPE-caged ATP. The values provided are indicative.

Experimental Protocols

The following diagram outlines a typical workflow for an experiment utilizing caged ATP to
study a biological process.
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A generalized experimental workflow for caged ATP studies.
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This technique is employed to determine the kinetics of ATP release from a caged precursor.[4]

Objective: To measure the rate of decay of the aci-nitro intermediate, which corresponds to the
rate of ATP release.

Materials:

o Pulsed laser source (e.g., frequency-doubled ruby laser at 347 nm or Nd:YAG laser at 355
nm)[2]

o Spectrophotometer with a fast detector (photomultiplier tube)

e Quartz cuvette

» Solution of caged ATP in a buffered aqueous solution (e.g., Tris-HCI)[2]
e Oscilloscope for data acquisition[2]

Procedure:

e Prepare a solution of caged ATP at a known concentration (e.g., 2.5 mM) in the desired
buffer.[3]

e Place the solution in the quartz cuvette within the spectrophotometer.

o Set the spectrophotometer to monitor absorbance at a wavelength where the aci-nitro
intermediate absorbs (typically around 406 nm).

 Trigger a single, short laser pulse to irradiate the sample. The laser pulse initiates the
photolysis.

o Simultaneously, record the change in absorbance over time using the fast detector and
oscilloscope. The absorbance will rapidly increase upon formation of the aci-nitro
intermediate and then decay as it converts to the final products.

» Fit the decay of the absorbance trace to a single exponential function to determine the rate
constant (k) of the decay, which represents the rate of ATP release.[3]
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High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount
of ATP released after photolysis.[2]

Objective: To determine the quantum yield of photolysis by measuring the amount of ATP
produced for a known number of absorbed photons.

Materials:

e HPLC system with a suitable column (e.g., anion exchange or reverse-phase)[2]
e UV detector for HPLC

o Continuous wave light source (e.g., mercury arc lamp with appropriate filters)
» Actinometer solution (e.g., potassium ferrioxalate) for light source calibration
e Solution of caged ATP

e ATP standard solutions of known concentrations

Procedure:

o Calibrate the photon flux of the light source using a chemical actinometer.

e Prepare a solution of caged ATP and place it in a cuvette.

« Irradiate the caged ATP solution for a defined period.

 Inject a sample of the irradiated solution, a non-irradiated control, and ATP standards onto
the HPLC column.

o Elute the samples with an appropriate mobile phase and monitor the absorbance at 260 nm.

« |dentify and quantify the ATP peak in the irradiated sample by comparing its retention time
and area to the ATP standards.[]

e The quantum yield (®) can be calculated as the number of ATP molecules produced divided
by the number of photons absorbed by the caged ATP solution.
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The luciferin-luciferase bioluminescence assay is a highly sensitive method for measuring ATP
concentrations in cell lysates after intracellular uncaging.

Objective: To quantify the increase in intracellular ATP concentration following photolysis of
caged ATP loaded into cells.

Materials:

e Cells loaded with caged ATP
 Light source for photolysis

o Cell lysis buffer
 Luciferin-luciferase assay kit
e Luminometer

e ATP standard solutions
Procedure:

e Load cells with caged ATP using an appropriate method (e.g., microinjection,
electroporation, or membrane-permeant esters).

o Expose the cells to a controlled light pulse to induce photolysis.

o At desired time points after photolysis, lyse the cells to release the intracellular contents,
including the photoreleased ATP.

» Add the cell lysate to the luciferin-luciferase reagent. The luciferase enzyme will catalyze the
oxidation of luciferin in the presence of ATP, producing light.

e Measure the light emission using a luminometer. The light intensity is directly proportional to
the ATP concentration.

o Determine the ATP concentration in the sample by comparing the luminescence signal to a
standard curve generated with known ATP concentrations.
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Application in a Biological Signaling Pathway:
Muscle Contraction

Caged ATP has been instrumental in elucidating the kinetics of muscle contraction. By rapidly
releasing ATP in muscle fibers held in a state of rigor (lacking ATP), researchers can study the
elementary steps of the cross-bridge cycle.

The diagram below illustrates the use of caged ATP to initiate muscle fiber contraction.
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Initiation of muscle contraction via photolysis of caged ATP.
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Conclusion

The photolysis of caged ATP is a powerful technique that provides unparalleled control over
ATP-dependent biological processes. A thorough understanding of the underlying
photochemical mechanism, quantitative parameters, and experimental protocols is essential for
its effective implementation. The choice of caging group should be tailored to the specific
experimental requirements, considering factors such as the desired release rate, quantum
yield, and excitation wavelength. With careful experimental design and execution, caged ATP
will continue to be an invaluable tool for researchers in cell biology, neuroscience, and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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